2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide
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Overview
Description
2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core, a pyrazole ring, and a tetrahydronaphthalene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic synthesis. Key steps may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Coupling Reactions: The final compound can be assembled through coupling reactions, such as amide bond formation between the quinoline carboxylic acid and the pyrazole derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the tetrahydronaphthalene moiety.
Reduction: Reduction reactions could target the quinoline ring or other unsaturated parts of the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of bioactive moieties like the quinoline and pyrazole rings.
Medicine
In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOL
2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE: Lacks the tetrahydronaphthalene moiety.
N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE: Lacks the pyrazole ring.
Properties
Molecular Formula |
C26H26N4O |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(1-ethyl-3-methylpyrazol-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H26N4O/c1-3-30-16-22(17(2)29-30)25-15-21(20-12-6-7-13-24(20)27-25)26(31)28-23-14-8-10-18-9-4-5-11-19(18)23/h4-7,9,11-13,15-16,23H,3,8,10,14H2,1-2H3,(H,28,31) |
InChI Key |
CXFVIIUBHFECDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCC5=CC=CC=C45 |
Origin of Product |
United States |
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